(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Description
BenchChem offers high-quality (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Pyrrolidine-2-Carbonitrile Derivatives: A Technical Guide
This guide provides a comprehensive technical analysis of the thermodynamic stability of pyrrolidine-2-carbonitrile derivatives, focusing on their application in DPP-4 inhibitors like Vildagliptin and Saxagliptin.
Executive Summary: The Stability Paradox
Pyrrolidine-2-carbonitrile (prolinenitrile) derivatives represent a "Goldilocks" challenge in medicinal chemistry. The nitrile group acts as a covalent "warhead," forming a reversible imidate adduct with the catalytic serine hydroxyl of the DPP-4 enzyme. However, the very electrophilicity that drives potency also creates a thermodynamic vulnerability.
From a thermodynamic perspective, the active pharmaceutical ingredient (API) exists on a precarious energy shelf. It is prone to three primary relaxation pathways to lower-energy states:
-
Intramolecular Cyclization: Formation of Diketopiperazines (DKP) or cyclic amidines.
-
Hydrolysis: Conversion of the nitrile to the thermodynamically stable amide and acid.
-
Epimerization: Loss of chirality at the
-carbon due to the electron-withdrawing nitrile.
This guide dissects these pathways, providing the mechanistic insight required to engineer stability into the drug substance and drug product.
The Thermodynamic Landscape
To control stability, we must understand the relative free energies (
The Energy Wells
-
The Nitrile (Active): High energy due to the strained cyano group and potential steric clashes in substituted pyrrolidines.
-
The Amide (Degradant): Lower energy (
relative to nitrile hydrolysis). This is an irreversible thermodynamic sink. -
The Diketopiperazine (DKP): For dipeptidyl structures (e.g., Vildagliptin), the 6-membered DKP ring represents a deep thermodynamic well, driven by the formation of a stable cis-amide bond and favorable entropy of cyclization.
Critical Instability Pathway I: The DKP Trap
For pyrrolidine-2-carbonitriles linked to an
Mechanism of Cyclization
The N-terminal primary or secondary amine acts as a nucleophile, attacking the amide carbonyl attached to the pyrrolidine nitrogen. This reaction is autocatalytic and pH-dependent.
-
Thermodynamic Driver: Formation of a stable 6-membered ring.
-
Kinetic Trigger: The unprotonated N-terminal amine is the reactive species.[1] Thus,
of the amine accelerates this pathway exponentially.
Figure 1: The mechanistic pathway of intramolecular aminolysis leading to Diketopiperazine (DKP) formation. Note that this reaction cleaves the pyrrolidine ring from the N-terminal cap.
Mitigation Strategy
To stabilize the system thermodynamically against DKP formation, one must raise the activation energy barrier or shift the equilibrium.
-
Protonation: Maintaining the formulation pH below the pKa of the N-terminal amine (typically pH < 6.0) keeps the nucleophile dormant.
-
Steric Hindrance: Bulky groups on the N-terminal amino acid (e.g., the adamantyl group in Vildagliptin) slow the kinetics but do not remove the thermodynamic favorability of the DKP ring.
Critical Instability Pathway II: Nitrile Hydrolysis & Epimerization
The nitrile group is the pharmacophore, but it is chemically labile.
Hydrolysis (The Irreversible Sink)
Hydrolysis proceeds via the addition of water to the nitrile carbon.
-
Acid Catalysis: Activates the nitrile nitrogen, making the carbon more electrophilic.
-
Base Catalysis: Direct nucleophilic attack by hydroxide.
-
Thermodynamics: The amide is significantly more stable due to resonance stabilization. This reaction is effectively irreversible under physiological conditions.
Epimerization (The Stereochemical Drift)
The electron-withdrawing nature of the nitrile group (
-
Mechanism: Deprotonation leads to a planar carbanion/enolate-like intermediate, which repotonates from either face.
-
Thermodynamic Equilibrium: For 2-cyanopyrrolidines, the equilibrium often favors the trans isomer if bulky substituents are present at C4 or C5. However, for unsubstituted proline rings, the ratio is determined by the N-substituent's steric demand.
Figure 2: Epimerization pathway of pyrrolidine-2-carbonitrile. The nitrile group acidifies the C2 proton, facilitating base-catalyzed racemization.
Experimental Profiling Protocols
To validate the thermodynamic stability of a new derivative, the following protocols are mandatory. These are not just tests; they are stress-tests of the molecular design.
Protocol: pH-Rate Profile Determination
Objective: Identify the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.0 to 10.0 (constancy of ionic strength is critical; use NaCl to adjust to
). -
Sample Preparation: Dissolve the API to a concentration of 0.1 mg/mL.
-
Incubation: Thermostat at 60°C (accelerated condition).
-
Sampling: Aliquot at
hours. Quench immediately (e.g., dilute into cold mobile phase). -
Analysis: HPLC-UV/MS.
-
Tracking: Monitor loss of Nitrile peak, appearance of Amide (+18 Da), Acid (+19 Da), and DKP (Mass varies, typically [M-18] or similar depending on cleavage).
-
-
Data Processing: Plot
vs pH. The "V-shape" or "U-shape" curve indicates specific acid/base catalysis regions. The trough of the U represents the thermodynamic sweet spot.
Protocol: DKP Equilibrium Assessment
Objective: Determine if DKP formation is reversible or an absolute sink.
-
Synthesis: Synthesize the authentic DKP standard.
-
Challenge: Incubate the DKP in aqueous buffer at pH 7.4 and pH 2.0 at 37°C.
-
Observation: If the parent linear dipeptide/nitrile reappears, the reaction is reversible (rare for DKPs). If not, it is a thermodynamic sink.
-
Significance: If it is a sink, shelf-life is purely kinetically controlled, and moisture control (to prevent mobility) is paramount.
Data Summary: Vildagliptin Case Study
The following table summarizes the degradation profile of Vildagliptin, a canonical example of this class.
| Stress Condition | Major Degradation Product | Mechanism | Thermodynamic Driver |
| Acidic (1M HCl) | Carboxylic Acid | Hydrolysis | Resonance stabilization of carboxylate |
| Basic (1M NaOH) | Amide -> Acid | Hydrolysis | Nucleophilic attack by |
| Neutral/Slightly Basic | Diketopiperazine (DKP) | Cyclization | Formation of stable 6-membered ring |
| Oxidative ( | N-Oxide / Hydroxylation | Oxidation | High electron density on amine/adamantane |
References
-
Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin. Int. J. Pharm. Sci. Rev. Res. (2014).[2] Link
-
Forced degradation studies of vildagliptin raw material alone and in the presence of excipients. Journal of Analytical Science and Technology. Link
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Link
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Link
-
Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. J Anal Bioanal Tech. Link
Sources
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Handling precautions for hygroscopic pyrrolidine-2-carbonitrile derivatives
Application Notes & Protocols
Title: A Practical Guide to Handling Hygroscopic Pyrrolidine-2-Carbonitrile Derivatives: Ensuring Integrity from Storage to Experiment
Abstract: Pyrrolidine-2-carbonitrile derivatives are a cornerstone of modern medicinal chemistry, serving as key intermediates and active pharmaceutical ingredients (APIs), most notably as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2] A significant, yet often underestimated, challenge in working with these compounds is their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere.[3][4] Moisture ingress can lead to a cascade of physical and chemical changes, including caking, inaccurate measurements, and hydrolytic degradation, ultimately compromising sample integrity and experimental reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the proper storage, handling, and quality control of these sensitive molecules.
The Inherent Challenge: Understanding Hygroscopicity in Pyrrolidine-2-Carbonitrile Derivatives
The molecular architecture of pyrrolidine-2-carbonitrile derivatives, featuring a polar pyrrolidine ring and a reactive carbonitrile group, makes them susceptible to interaction with atmospheric water.[5] This hygroscopic nature is not merely an inconvenience; it is a critical variable that can profoundly impact research outcomes.
Consequences of Uncontrolled Moisture Exposure:
-
Physical Degradation: The initial sign of moisture absorption is often a change in the physical state of the material. Crystalline powders can become clumpy or transform into a sticky solid, a phenomenon known as deliquescence.[6] This directly impacts the ability to accurately weigh the compound and affects powder flow characteristics during formulation processes.[3][7]
-
Chemical Instability: The most severe consequence is the chemical degradation of the molecule. The nitrile functional group is susceptible to hydrolysis, a two-step process where water first converts the nitrile to the corresponding amide, which can then be further hydrolyzed to a carboxylic acid.[8] This introduces impurities that can alter the compound's biological activity and complicate the interpretation of experimental data.
-
Compromised Experimental Accuracy: Weighing a hygroscopic compound that has absorbed water leads to a systematic error in mass, resulting in lower-than-intended concentrations for assays and reactions. This directly impacts the reliability and reproducibility of dose-response curves, kinetic studies, and synthetic yields.
To mitigate these risks, a proactive and systematic approach centered on moisture exclusion is paramount.
The Core Principles of Handling: A Systematic Workflow
Effective management of hygroscopic compounds can be distilled into a four-stage, cyclical workflow. Adherence to this process ensures that the material's integrity is maintained throughout its lifecycle in the laboratory.
Caption: The four-stage workflow for managing hygroscopic compounds.
Storage and Environmental Control: The First Line of Defense
Proper storage is the foundation of maintaining the chemical and physical stability of pyrrolidine-2-carbonitrile derivatives. The primary goal is to create a microenvironment with minimal ambient moisture.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Container | Borosilicate glass vials with PTFE-lined screw caps or flame-sealed glass ampoules. | Provides an inert, impermeable barrier to moisture. PTFE liners offer a superior seal compared to other materials. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[9] | Displaces ambient air, preventing moisture and oxygen from interacting with the compound. |
| Secondary Storage | Place primary containers inside a desiccator cabinet with an active desiccant (e.g., silica gel, molecular sieves) or a nitrogen-purged dry box/glove box.[6] | Provides a second layer of protection against moisture ingress during storage and access. |
| Temperature | As recommended by the manufacturer, often refrigerated (2-8°C).[9] | Reduces the rate of potential degradation reactions. Crucially, containers must be warmed to ambient temperature before opening. |
Experimental Protocols: Minimizing Moisture Exposure During Manipulation
Handling procedures are the moments of greatest vulnerability for hygroscopic compounds. The choice of protocol depends on the available equipment and the sensitivity of the compound.
Workflow for Weighing and Aliquoting
Caption: Decision workflow for weighing hygroscopic compounds.
Protocol A: Weighing in a Glove Box (Gold Standard)
This method provides the highest level of protection and is recommended for highly sensitive derivatives or when preparing primary reference standards.
Methodology:
-
Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere is inert (typically <50 ppm H₂O). Place all necessary equipment (balance, spatulas, weighing paper, sample container, and aliquot vials) into the antechamber.
-
Equilibration: Allow the sealed primary container of the pyrrolidine-2-carbonitrile derivative to warm to room temperature outside the glove box for at least 30-60 minutes. This prevents condensation from forming on the cold container when exposed to the lab atmosphere.
-
Transfer: Transfer the equilibrated, unopened container into the glove box via the antechamber.
-
Weighing: Once inside the glove box, open the container. Using a clean, dry spatula, weigh the desired amount of the compound into an appropriate vial.
-
Sealing: Tightly reseal the primary container. If possible, backfill the headspace with the glove box's inert atmosphere. Prepare any aliquots in pre-tared, sealed vials.
-
Removal: Remove the newly prepared aliquots and the primary container from the glove box via the antechamber. Return the primary stock to its designated long-term storage location.
Protocol B: Rapid Weighing in an Open Atmosphere
When a glove box is unavailable, this protocol minimizes exposure but carries a higher risk of moisture absorption.
Methodology:
-
Preparation: Have all tools ready: a clean, dry weighing boat or paper on the balance, a dedicated spatula, and the means to purge the container headspace (e.g., a nitrogen or argon line).
-
Equilibration: As with Protocol A, allowing the container to reach room temperature before opening is a non-negotiable step to prevent condensation.
-
Execution:
-
Tare the weighing vessel on the balance.
-
Briefly open the primary container.
-
Quickly remove the approximate amount of material needed and place it in the weighing vessel.
-
Immediately close the primary container. The goal is to have the container open for the shortest possible time (< 60 seconds).
-
Before tightening the cap fully, briefly purge the headspace of the primary container with a gentle stream of inert gas.
-
Tightly seal the container and wrap the cap junction with Parafilm® for added protection.
-
-
Finalize: Record the precise weight and proceed immediately to the next step (e.g., solubilization).
Solution Preparation
-
Solvent Choice: Always use anhydrous solvents appropriate for the derivative. Solvents packaged in Sure/Seal™ bottles or similar systems are highly recommended as they are designed for the transfer of dry liquids via syringe.[10][11]
-
Solvent Transfer: Use oven-dried glassware and inert atmosphere techniques (e.g., Schlenk line or a balloon of nitrogen/argon) for preparing solutions.[12] Transfer anhydrous solvents using a dry syringe flushed with inert gas.[10][11]
-
Stock Solutions: Prepare concentrated stock solutions and aliquot them into smaller, single-use volumes in vials with PTFE-lined caps. Store these aliquots under the recommended conditions (e.g., -20°C). This practice prevents repeated warming and cooling of the entire stock, which can introduce moisture with each use cycle.
Verification and Quality Control: Trust but Verify
Regularly verifying the integrity of the compound is crucial for ensuring the validity of experimental data.
Table 2: Comparison of Methods for Water Content Determination
| Method | Principle | Typical Sample Size | Sensitivity | Key Application |
| Karl Fischer (KF) Titration | A chemical titration specific to water, based on a reaction with iodine, sulfur dioxide, and a base.[13][] | 1-50 mg | High (ppm) | The "gold standard" for accurate, quantitative determination of water content in raw materials and finished products.[][15] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere.[] | 5-20 mg | Moderate | Useful for assessing total volatile content, but not specific to water. Good for screening for the presence of solvates. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).[17] | 5-15 mg | High | Primarily a characterization tool to determine the hygroscopicity profile (e.g., classifying a compound as non-hygroscopic, hygroscopic, etc.).[3][18] |
In addition to water content, periodic analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed on aged samples to check for the presence of hydrolytic degradation products, such as the corresponding amide or carboxylic acid.
References
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
PubMed. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Drug Dev Res. 2025 Nov;86(7):e70170. Retrieved from [Link]
-
PubMed. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013 Dec 1;21(23):7418-29. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
-
OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]
-
Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
-
ACS Publications. (2002, June 21). Roles of Water for Chemical Reactions in High-Temperature Water. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....
- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Cyanide Facts. (n.d.). Cyanide Chemistry. Retrieved from [Link]
-
BASF. (2026, February 12). Safety data sheet. Retrieved from [Link]
-
EZkem. (n.d.). Cyanide Concentration Changes in Environmental Water Samples as a Function of Sample Preservation, and Holding Time. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mechanistic Studies on the Reactions of Cyanide with a Water-Soluble Fe(III) Porphyrin and Their Effect on the Binding of NO. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. jocpr.com [jocpr.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 15. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting & Optimization
Minimizing racemization during the synthesis of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Technical Support Center: Synthesis of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Welcome to our dedicated technical support center for the synthesis of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this chiral molecule. Our focus is to provide in-depth, field-proven insights to help you minimize racemization and achieve high stereochemical purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in the synthesis of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile?
A: Racemization is the conversion of a stereochemically pure substance (in this case, the R-enantiomer) into a mixture containing both enantiomers (R and S).[1] In pharmaceutical applications, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potentially adverse side effects. Therefore, maintaining the stereochemical integrity of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is critical for its intended therapeutic function.
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis?
A: Racemization in peptide coupling reactions, which is the core of this synthesis, primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxyl group of the incoming amino acid can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[2]
-
Direct Enolization: A base can directly abstract the alpha-proton of the activated carboxylic acid, forming an enolate intermediate which is achiral. Reprotonation can occur from either face, leading to a mixture of enantiomers.[2]
Q3: Are there specific steps in the synthesis of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile that are particularly prone to racemization?
A: Yes, the most critical step for potential racemization is the coupling of the N-protected amino acid (e.g., Boc-glycine or Fmoc-glycine) to the (R)-pyrrolidine-2-carbonitrile. The conditions used for this amide bond formation, including the choice of coupling reagents, additives, base, solvent, and temperature, all play a crucial role in controlling the stereochemical outcome. Additionally, the synthesis of the starting material, (R)-pyrrolidine-2-carbonitrile, from L-proline must be carefully controlled to prevent any initial loss of stereochemical purity.
Q4: How does the nitrile group in (R)-pyrrolidine-2-carbonitrile influence the risk of racemization?
A: The nitrile group is electron-withdrawing, which can increase the acidity of the alpha-proton on the pyrrolidine ring.[3] However, in the context of the coupling reaction, the primary site of racemization is the activated amino acid being coupled, not the proline derivative itself. Proline and its derivatives are generally considered less prone to racemization during peptide coupling compared to other amino acids because the cyclic structure restricts the formation of the oxazolone intermediate.[2] However, under certain conditions, particularly with specific coupling reagents and additives in polar solvents like DMF, proline derivatives can still undergo racemization.[1][4][5]
Troubleshooting Guide: Minimizing Racemization
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant levels of the (S)-enantiomer detected in the final product. | Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides (e.g., DCC, DIC, EDC) in combination with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like DMF is known to promote racemization of proline derivatives.[1][4][5] | Option 1: Switch to a coupling reagent known for low racemization, such as a phosphonium salt (e.g., PyBOP®, PyAOP) or a uronium salt (e.g., HBTU, HATU, HCTU, COMU).[1] Option 2: If using a carbodiimide, replace HOBt with an additive like OxymaPure®.[1] Option 3: If using DIC, consider performing the reaction in a non-polar solvent like dichloromethane (DCM) without an additive.[1][4] |
| Racemization still observed even with improved coupling reagents. | Base-Induced Racemization: Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the formation of oxazolone or direct enolization.[2] | Option 1: Use a more sterically hindered and weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Option 2: Use the minimum necessary amount of base. |
| Inconsistent results and varying levels of racemization between batches. | Temperature Fluctuations: Higher reaction temperatures can significantly accelerate the rate of racemization.[1] | Action: Perform the coupling reaction at a controlled, lower temperature, typically between 0 °C and room temperature. Avoid excessive heating. |
| Prolonged Reaction Times: Leaving the coupling reaction to proceed for an extended period can increase the exposure of the activated species to conditions that promote racemization. | Action: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion. | |
| Low yield of the desired (R)-enantiomer. | Suboptimal Solvent Choice: The polarity of the solvent can influence the reaction rate and the stability of intermediates that lead to racemization. | Action: For mixed anhydride procedures, tetrahydrofuran (THF) has been shown to result in minimal racemization.[4] For carbodiimide-based couplings, dichloromethane (DCM) may be preferable to DMF.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
This protocol is adapted from a known synthesis of a key intermediate for the DPP-IV inhibitor Vildagliptin.[6][7]
-
N-Acylation:
-
Suspend L-proline in tetrahydrofuran (THF).
-
Slowly add chloroacetyl chloride at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture and perform an aqueous workup to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Amide Formation:
-
Dissolve the carboxylic acid from the previous step in dichloromethane (DCM).
-
Add dicyclohexylcarbodiimide (DCC) at 10-15 °C and stir for 1 hour at room temperature.
-
Add ammonium bicarbonate and stir for another hour.
-
Filter the reaction mixture and concentrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Nitrile Formation:
-
Suspend the amide in THF at 0-5 °C.
-
Add trifluoroacetic anhydride and stir at room temperature for 2 hours.
-
Carefully add ammonium bicarbonate portion-wise while maintaining a low temperature.
-
Stir for 45 minutes at room temperature and then concentrate under vacuum to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Protocol 2: Recommended Coupling Procedure to Minimize Racemization
This protocol outlines a robust method for the coupling step to synthesize the target molecule while minimizing the risk of racemization.
-
Preparation:
-
Dissolve (R)-pyrrolidine-2-carbonitrile hydrochloride in a suitable solvent (e.g., DMF or DCM).
-
Add one equivalent of a sterically hindered base like N-methylmorpholine (NMM) to neutralize the hydrochloride salt.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-glycine), an equivalent of a coupling additive (e.g., OxymaPure®), and the coupling reagent (e.g., DIC) in the same solvent.
-
Allow the mixture to pre-activate for a short period (typically 1-5 minutes) at 0 °C.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the solution of (R)-pyrrolidine-2-carbonitrile.
-
Maintain the reaction temperature at 0 °C for 1-2 hours, and then allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography to isolate the desired (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile.
-
Visualizations
Decision-Making Workflow for Minimizing Racemization
Caption: Decision workflow for minimizing racemization.
Racemization Mechanisms
Caption: The two primary mechanisms of racemization.
References
-
Kisfaludy, L., et al. (1983). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Journal of the Chemical Society, Chemical Communications, (16), 965-966. [Link]
-
Konstantinova, A. D., & Krasavin, M. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6281. [Link]
-
Wu, W., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]
-
Zhu, T., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Revista de Chimie, 65(6), 724-726. [Link]
-
Semantic Scholar. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.[Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Google Patents. (2011).
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
-
Mulvihill, C. C., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1019. [Link]
-
Reddy, B. R., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Scientific Research Publishing. (2019). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. [Link]
-
Justia Patents. (2011). Process for producing aminoacetyl pyrrolidine carbonitrile derivative and intermediate for production thereof. [Link]
-
ResearchGate. (2025). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). [Link]
-
Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Journal of the American Chemical Society, 145(29), 16036–16045. [Link]
- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
-
Piras, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2217. [Link]
- Google Patents. (2010).
-
ResearchGate. (2016). A facile method to synthesize vildagliptin. [Link]
-
qorganica.com. (2017). Acidity-basicity of nitriles. [Link]
- Google Patents. (2018). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[Link]
-
McMurry, J. (2003). Chapter 20: Carboxylic Acids and Nitriles. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Acidity-basicity of nitriles [qorganica.es]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Optimization for (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Case Reference: Vildagliptin Intermediate (Gly-Pro-CN) Peak Tailing Priority: High (Method Development/QC) Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Amine" Challenge
Welcome to the technical support hub. You are likely encountering peak asymmetry (tailing factor
Before we troubleshoot, we must understand the molecule. This compound contains a primary amine (on the acetyl group) and a nitrile group attached to a pyrrolidine ring.
-
The Culprit: The primary amine (
). -
The Symptom: In standard Reverse Phase (RP) HPLC at neutral pH, this amine is protonated (
). It engages in secondary ion-exchange interactions with residual silanols ( ) on the silica column surface, causing the peak to "drag" or tail.[2]
This guide provides a self-validating workflow to eliminate tailing, grounded in surface chemistry and proven method development strategies.
Phase 1: Root Cause Analysis (The Mechanism)
To fix the tailing, you must break the interaction between your molecule and the column hardware.
Diagram: The Silanol-Amine Interaction
Figure 1: Mechanism of amine-induced peak tailing.[1] The positively charged amine binds to negatively charged silanols, creating a "mixed-mode" retention that distorts the Gaussian peak.
Phase 2: Mobile Phase Optimization
The most effective way to eliminate tailing for this intermediate is to control the ionization state of both the analyte and the column.
Strategy A: The "Silanol Suppression" (Low pH) - Recommended
By lowering the pH to 2.0 – 3.0 , you protonate the silanols (
-
Buffer: Phosphate buffer (20-50 mM) or 0.1% TFA (Trifluoroacetic acid).[1]
-
Why it works: At pH 2.5, the silanols are fully protonated.
-
Caution: Ensure your column is stable at low pH (Sterically Protected C18 or SB-C18).[1]
Strategy B: The "Sacrificial Base" (Additives)
If you cannot use low pH, add a competitive base like Triethylamine (TEA) .
-
Concentration: 5 – 10 mM TEA in the aqueous mobile phase.
-
Mechanism: TEA is a stronger base than the analyte. It saturates the active silanol sites, effectively "capping" the column dynamically so your analyte flows freely.
Strategy C: The "Amine Suppression" (High pH)
-
pH: > 10.0 (e.g., Ammonium Hydroxide or 10mM TEA adjusted to pH 10).
-
Why it works: At pH 10, the amine is deprotonated (
), removing the positive charge. No charge = no ionic interaction. -
CRITICAL WARNING: You MUST use a hybrid column (e.g., Waters XBridge, Agilent Gemini) designed for high pH. Standard silica dissolves above pH 8.0.
Comparative Data: Buffer Selection
| Strategy | Buffer Component | Target pH | Pros | Cons |
| Suppression | Potassium Phosphate ( | 2.5 – 3.0 | Best peak shape; UV transparent.[1] | Non-volatile (bad for LC-MS). |
| Ion-Pairing | TFA (0.05% - 0.1%) | < 2.5 | Sharps peaks; Volatile (LC-MS ok).[1] | Can suppress MS signal; Drift in gradients. |
| Sacrificial | Triethylamine (TEA) | 6.0 – 7.0 | Fixes tailing on older columns. | Strong odor; difficult to flush out. |
| High pH | Ammonium Bicarbonate | 10.0 | Totally eliminates ionic interaction. | Destroys standard silica columns. |
Phase 3: Column Selection & Hardware
If mobile phase adjustments fail, your stationary phase is likely too active (high silanol content).
Recommended Column Chemistries
-
Base-Deactivated Silica (BDS): specifically treated to reduce silanol activity.[1]
-
Hybrid Particles (BEH/Xtimate): These have superior chemical stability and naturally fewer acidic silanols.
-
End-Capping: Ensure your C18 column is "fully end-capped" (e.g., TMS end-capping).[1]
The "Dead Volume" Check
Tailing is sometimes physical, not chemical.
-
Check: Is the tubing from the column to the detector too long or too wide (Red PEEK vs. Blue PEEK)?
-
Test: Replace the column with a union connector. If the peak is still broad/tailing, the issue is the system, not the chemistry.
Phase 4: Step-by-Step Troubleshooting Protocol
Follow this logic gate to resolve the issue.
Figure 2: Logical workflow for isolating the source of peak tailing.
Frequently Asked Questions (FAQs)
Q: I am using 0.1% Phosphoric Acid, but the peak still tails. Why?
A: Phosphoric acid alone might not provide enough buffer capacity if your sample is concentrated or basic. Switch to a Phosphate Buffer (e.g.,
Q: Can I use this method for Chiral Separation? A: No. The protocols above are for achiral purity (Reverse Phase). If you need to separate the (R)-enantiomer from the (S)-enantiomer, you must use a Chiral Column (e.g., Chiralpak AD-H or IG) with a Normal Phase or Polar Organic mode.[1] Tailing in chiral mode is usually due to solubility issues or column overload.
Q: My peak splits at the top. Is this tailing? A: No, that is likely solvent mismatch . If you dissolve (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile in 100% Acetonitrile but inject it into a 90% Water mobile phase, the strong solvent travels faster than the analyte, causing the peak to collapse or split.[1] Fix: Dissolve the sample in the starting mobile phase.
Q: Is the nitrile group unstable? A: Nitriles are generally stable in acidic HPLC conditions for short run times. However, avoid leaving the sample in highly acidic/basic solution for >24 hours, as it may hydrolyze to the amide. Always prepare fresh samples.
References
-
Agilent Technologies. (2023). LC Handbook: Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Waters Corporation. (2022). Beginners Guide to Liquid Chromatography: Troubleshooting Peak Shape. Retrieved from
-
Dolan, J. W. (2019). "Triethylamine as a Mobile Phase Additive: Take It or Leave It?". LCGC North America, 37(5). Retrieved from
-
Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57726584, (2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile. Retrieved from
Sources
Purification challenges in large-scale production of aminoacetyl-pyrrolidines
Topic: Large-Scale Production & Purification of Aminoacetyl-Pyrrolidine Scaffolds
Welcome to the Process Chemistry Support Center. This guide addresses the critical bottlenecks in the synthesis and purification of aminoacetyl-pyrrolidines (e.g., Vildagliptin intermediates, prolyl-peptide mimetics). These motifs—characterized by a glycine-proline (Gly-Pro) backbone—present a unique "trifecta" of challenges at scale: hydrophilicity , cyclization instability (DKP formation) , and difficult impurity profiles (over-alkylation).
Module 1: The Stability Challenge (DKP Formation)
Q: My product purity drops significantly during the aqueous workup or holding stages. A new, non-polar impurity is appearing by HPLC. What is happening?
A: You are likely observing Diketopiperazine (DKP) cyclization. Aminoacetyl-pyrrolidines (essentially "Gly-Pro" dipeptides) are kinetically primed to cyclize. The N-terminal amine attacks the C-terminal carbonyl (ester or amide), ejecting the C-terminal substituent to form a stable 6-membered lactam ring (cyclo(Gly-Pro)). This is autocatalytic under basic conditions.
The Mechanism: The pyrrolidine ring forces the peptide bond into a cis-conformation population that brings the N-terminal amine and C-terminal carbonyl into close proximity, lowering the activation energy for cyclization.
Troubleshooting Protocol:
-
Immediate pH Check: If your aqueous hold tanks are pH > 7.5, you are actively degrading your product.
-
The "Cold & Acidic" Rule: Maintain process streams at pH 4.0–5.0 and < 10°C during hold times. The protonated amine (
) cannot act as a nucleophile, effectively stopping cyclization. -
Solvent Switch: Avoid DMF or DMAC during workup if possible; these polar aprotic solvents facilitate the transition state of the cyclization.
Self-Validating Test: Take a small aliquot of your reaction mixture. Acidify half to pH 3 and keep the other half at pH 8. Incubate both at RT for 2 hours. Run HPLC. If the "impurity" peak grows in the pH 8 sample but not the pH 3 sample, it is DKP.
Caption: Mechanism of DKP formation. Acidic conditions protonate the N-terminal amine, preventing the nucleophilic attack required for cyclization.
Module 2: The Hydrophilicity Trap (Extraction Issues)
Q: I cannot extract the product from the aqueous phase into DCM or EtOAc. The yield is low, but the aqueous layer is still organic-rich.
A: Aminoacetyl-pyrrolidines are highly polar zwitterions or salts. Standard extraction protocols fail because the LogP of these compounds is often < 0. At scale, relying on massive volumes of DCM is environmentally restricted and inefficient.
The Solution: "Salting Out" & Solvent Engineering Do not rely on simple partitioning. You must force the molecule out.
Optimization Protocol:
-
Saturation: Saturate the aqueous phase with NaCl (brine) or
(if base stability permits). This increases the ionic strength, reducing the solubility of organics (Salting-out effect). -
The Solvent Upgrade: Switch from DCM to 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/Isopropanol (9:1) mixture.
-
Why? 2-MeTHF has better coordinating ability for amines and amides than toluene or pure ethers.
-
-
Resin Adsorption (Alternative): If extraction fails, use a polymeric adsorbent resin (e.g., Amberlite XAD-16). Load aqueous, wash salts, elute product with MeOH.
Quantitative Comparison of Extraction Efficiency:
| Solvent System | Partition Coefficient (LogD) | Est. Extraction Efficiency (3 washes) | Scale-Up Suitability |
| DCM (Pure) | Low | 40-60% | Poor (Emulsions) |
| Ethyl Acetate | Very Low | < 30% | Poor (Too polar) |
| 2-MeTHF | High | > 85% | Excellent (Green) |
| n-Butanol | High | > 90% | Moderate (High BP, hard to remove) |
Module 3: Impurity Profile (The "Double Alkylation")
Q: In the synthesis of chloroacetyl-pyrrolidine intermediates (e.g., for Vildagliptin), we see a persistent impurity at RRT 1.2 that resists crystallization.
A: This is likely the "Dimer" or Double-Alkylated impurity. When reacting Prolinamide (or Pyrrolidine) with Chloroacetyl Chloride, the product itself contains a secondary amine or amide that can react again with excess alkyl halide, or the starting amine reacts with two equivalents of the acylating agent.
Root Cause:
-
Local Excess: Adding the amine to the acid chloride creates a local excess of acylating agent, promoting double acylation.
-
Temperature: High temperatures favor the kinetic double-reaction.
Correction Strategy:
-
Reverse Addition: Always add the Acid Chloride to the Amine solution (with base), not vice versa. This ensures the amine is always in excess relative to the incoming electrophile until the end.
-
Temperature Control: Maintain reaction at -5°C to 0°C.
-
Purification via Salt Formation:
-
Flash chromatography is not viable at kg-scale.
-
Protocol: Convert the crude free base into the Tosylate (TsOH) or Hydrochloride salt. The "Dimer" impurity often has a drastically different solubility profile in acetone or MEK (Methyl Ethyl Ketone) compared to the monomer salt.
-
Reference: See Vildagliptin process patents regarding MEK crystallization for removal of double-alkylated byproducts [1].
-
Module 4: Large-Scale Logistics (Filtration & Drying)
Q: The filtration of the final slurry takes hours, and the filter cake cracks. How do we improve throughput?
A: You are dealing with "Sticky Amide" morphology. Aminoacetyl-pyrrolidines often precipitate as amorphous gums or fine needles that blind filters.
Process Engineering Fixes:
-
Seeding is Mandatory: Do not rely on spontaneous nucleation. Cool to the metastable zone width (MSZW) and add 0.5% wt seed crystals.
-
Anti-Solvent Dosing: Instead of cooling crystallization alone, use Anti-solvent Addition (e.g., MTBE added to an alcoholic solution) .
-
Critical Step: Add anti-solvent slowly (over 4-6 hours). Fast addition traps solvent and creates amorphous solids.
-
-
Drying Protocol: These compounds are hygroscopic.
-
Use a Vacuum Tray Dryer with a nitrogen bleed.
-
Warning: Do not use high heat (>45°C) if the compound is the free base (see Module 1: DKP risk). Dry as the salt whenever possible.
-
Caption: Decision tree for the workup and purification of aminoacetyl-pyrrolidines, prioritizing salt formation for stability and purity.
References
-
Process for the preparation of Vildagliptin. European Patent EP2788323B1.[1] Describes the use of MEK (Methyl Ethyl Ketone) for the crystallization of Vildagliptin intermediates to remove double-alkylation impurities. Link
-
Suppression of diketopiperazine formation in solid phase peptide synthesis. Chem. Pharm. Bull., 1975, 23, 222–224.[2] Foundational text on the mechanism of DKP formation in proline-containing peptides. Link
-
Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. ACS Omega, 2022. Discusses the catalytic role of bases and solvents in DKP cyclization. Link
-
Green Chemistry in Peptide Synthesis. ACS Green Chemistry Institute. Guidelines on solvent selection (2-MeTHF vs DCM) for large-scale peptide extractions. Link
Sources
Validation & Comparative
Comparing potency of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile with Vildagliptin
Technical Comparison Guide: Vildagliptin vs. (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Executive Summary
This guide provides a technical comparison between the clinically approved dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin and the specific structural analog (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile (hereafter referred to as (R)-Gly-Pro-CN ).
Crucial Distinction:
-
Vildagliptin is the (S)-enantiomer of an N-substituted cyanopyrrolidine. It is a potent, "slow-tight binding" inhibitor optimized for the DPP-4 active site.
-
(R)-Gly-Pro-CN represents the distomer (inactive or low-potency enantiomer) of the unsubstituted parent scaffold. In drug development contexts, this compound primarily serves as a stereochemical negative control or a process impurity that must be rigorously quantified.
Verdict: Vildagliptin exhibits superior potency (nM range) compared to the (R)-comparator (likely >10 µM range) due to two factors: stereochemical matching with the enzyme's P1 pocket and hydrophobic interactions provided by the adamantyl group.
Chemical Identity & Structural Basis
To understand the divergence in potency, we must first analyze the structural mismatch of the comparator.
| Feature | Vildagliptin (Optimized Drug) | (R)-Gly-Pro-CN (Comparator) |
| IUPAC Name | (2S)-1-[[3-hydroxy-1-adamantyl]amino]acetyl-pyrrolidine-2-carbonitrile | (2R)-1-(2-aminoacetyl)-pyrrolidine-2-carbonitrile |
| Stereochemistry | (S) (Mimics L-Proline) | (R) (Mimics D-Proline) |
| N-Substitution | 3-Hydroxy-1-adamantyl (Bulky, Hydrophobic) | Unsubstituted (Hydrophilic, Small) |
| Warhead | Nitrile (-CN) positioned for Ser630 attack | Nitrile (-CN) misaligned from Ser630 |
| Role | Active Pharmaceutical Ingredient (API) | Chiral Impurity / Negative Control |
The Stereochemical "Clash"
DPP-4 is a serine protease highly specific for cleaving N-terminal X-Proline dipeptides where the proline residue is in the L-configuration (S) .
-
Vildagliptin ((S)-isomer): The pyrrolidine ring fits perfectly into the hydrophobic S1 pocket. This orients the electrophilic nitrile group directly adjacent to the catalytic triad (Ser630), facilitating the formation of a reversible imidate adduct.
-
(R)-Gly-Pro-CN: The (R)-configuration forces the pyrrolidine ring into a steric clash with the S1 pocket walls or orients the nitrile warhead away from the catalytic serine. Without the correct geometry, the covalent "locking" mechanism cannot occur efficiently.
Mechanism of Action: The "Slow-Tight" Binding
Vildagliptin's potency is not just about simple competition; it involves a two-step kinetic mechanism.
-
Step 1 (Association): Rapid equilibrium binding. The adamantyl group of Vildagliptin anchors into the S2 hydrophobic sub-site, while the ammonium group interacts with Glu205/Glu206.
-
Step 2 (Covalent Capture): The nitrile carbon is attacked by the hydroxyl of Ser630 , forming a covalent imidate adduct. This is the "slow" step that leads to high-affinity inhibition (
).
Why the Comparator Fails: The (R)-comparator lacks the adamantyl anchor (weakening Step 1) and possesses the wrong chirality (preventing Step 2). Consequently, it behaves as a weak competitive inhibitor (if active at all), relying solely on weak hydrogen bonding rather than covalent capture.
Visualizing the Interaction Pathway
Figure 1: Kinetic bifurcation showing why the (S)-configured Vildagliptin achieves covalent inhibition while the (R)-comparator fails.
Comparative Potency Data
The following data is synthesized from structure-activity relationship (SAR) studies of cyanopyrrolidine derivatives (e.g., Villhauer et al., J. Med.[1][2] Chem.).[1][2][3][4][5][6][7][8][9][10]
| Parameter | Vildagliptin | (S)-Parent (Gly-Pro-CN) | (R)-Comparator ((R)-Gly-Pro-CN) |
| IC50 (DPP-4) | 3.5 – 10 nM | ~30 – 50 nM | > 10,000 nM (Inactive) |
| Binding Mode | Covalent (Reversible) | Covalent (Reversible) | Non-covalent / Weak |
| Stability | High (Solid/Solution) | Low (Cyclizes to DKP*) | Moderate |
| Selectivity (DPP8/9) | High (>200-fold) | Low | N/A |
*DKP: Diketopiperazine (The unsubstituted parent rapidly cyclizes intramolecularly, making it a poor drug candidate regardless of potency).
Experimental Protocol: Validating Stereoselectivity
To experimentally verify the potency difference, a continuous fluorometric assay is required. Because Vildagliptin is a slow-binding inhibitor, pre-incubation is mandatory .
Protocol: Kinetic Fluorescence Assay
-
Reagents:
-
Substrate: Gly-Pro-AMC (Ex: 360nm, Em: 460nm).
. -
Enzyme: Recombinant human DPP-4 (0.5 nM final).
-
Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
-
Workflow:
-
Step A (Dilution): Prepare serial dilutions of Vildagliptin (0.1 nM to 100 nM) and (R)-Comparator (100 nM to 100 µM).
-
Step B (Pre-incubation): Incubate Enzyme + Inhibitor for 30 minutes at 25°C.
-
Critical: Without this step, Vildagliptin's IC50 will appear artificially high (less potent) because the covalent bond hasn't formed yet.
-
-
Step C (Reaction Start): Add Gly-Pro-AMC substrate (final conc.
). -
Step D (Measurement): Monitor fluorescence increase (AMC release) for 20 minutes.
-
Assay Logic Diagram
Figure 2: Workflow for determining IC50 values, highlighting the critical pre-incubation step for slow-binding inhibitors.
References
-
Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[2][6][11] Journal of Medicinal Chemistry.
-
Foley, J. E. (2014).[7] "Vildagliptin - Mode of Action." Medical Chemistry.
- He, H., et al. (2005). "The difference in the binding kinetics of vildagliptin and sitagliptin to DPP-4." Bioorganic & Medicinal Chemistry Letters.
-
ChemScene. "(R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile Product Page." (Identifies the (R)-isomer as a specific impurity).
Sources
- 1. Synthesis of Vildagliptin [cjph.com.cn]
- 2. Vildagliptin: the first innovative DDP-4 inhibitor | Villkhauer | Diabetes mellitus [dia-endojournals.ru]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. ovid.com [ovid.com]
- 6. Pharmacology of Vildagliptin | Pharmacology Mentor [pharmacologymentor.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Precision Diagnostics: Infrared Spectroscopy Markers for Nitrile Group Confirmation
Executive Summary
The confirmation of the nitrile group (
This guide moves beyond basic peak assignment, offering a comparative technical analysis for researchers. It details the precise frequency shifts caused by electronic conjugation, differentiates nitriles from interfering functional groups, and outlines a self-validating experimental protocol to ensure data integrity.
The Primary Marker: The Stretch
The diagnostic signal for a nitrile is the stretching vibration of the carbon-nitrogen triple bond.[1][2] Unlike the "fingerprint region" (below 1500 cm⁻¹), which is often crowded, the nitrile peak appears in a relatively quiet zone, making it a high-value marker.
-
Frequency Range: 2200 – 2260 cm⁻¹
-
Intensity: Medium to Strong (Variable)
-
Mechanism: The intensity is governed by the change in dipole moment (
) during vibration. Because thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> bond is inherently polar (unlike the often symmetric bond), it typically produces a distinct, sharp peak.
Technical Insight: In molecules with high symmetry or effectively neutralized dipoles (e.g., malononitrile), the IR intensity may decrease, necessitating Raman spectroscopy as an orthogonal check.
Comparative Analysis: The "Triple Bond Region" Landscape
Misinterpretation in the 2000–2300 cm⁻¹ region is a common source of error. The following table contrasts the nitrile signal with its primary spectral neighbors.
Table 1: Differential Diagnosis of the 2000–2300 cm⁻¹ Region
| Functional Group | Structure | Frequency (cm⁻¹) | Intensity | Key Differentiator |
| Nitrile | 2210 – 2260 | Medium/Strong | Sharp peak; shifts lower with conjugation. | |
| Alkyne (Internal) | 2190 – 2260 | Weak/Inactive | Often invisible in IR if symmetric; Strong in Raman. | |
| Alkyne (Terminal) | 2100 – 2150 | Weak/Medium | Accompanied by sharp | |
| Isocyanate | 2250 – 2275 | Very Strong | Broader and significantly more intense than nitriles. | |
| Isocyanide | 2110 – 2165 | Strong | Lower frequency than nitriles; often broad. | |
| Azide | 2090 – 2160 | Strong | Distinct doublet often observed; lower frequency. | |
| Thiocyanate | ~2150 | Sharp | Lower frequency than nitriles. | |
| Atmospheric | ~2350 | Strong Doublet | Artifact. Background subtraction required. |
Structural Diagnostics: The Conjugation Effect
The precise position of the nitrile peak serves as a probe for the local electronic environment. Conjugation with double bonds or aromatic rings allows for resonance delocalization, which reduces the bond order of the triple bond, lowering the force constant and thus the vibrational frequency.[3]
-
Saturated Aliphatic Nitriles (e.g., Acetonitrile):
-
Frequency: 2240 – 2260 cm⁻¹
-
Reason: Localized electrons result in a stiffer bond.
-
-
Conjugated/Aromatic Nitriles (e.g., Benzonitrile, Acrylonitrile):
-
Frequency: 2210 – 2230 cm⁻¹
-
Reason: Resonance lowers the bond character slightly towards a double bond, reducing the frequency by ~20–30 cm⁻¹.
-
Decision Logic for Peak Assignment
The following diagram illustrates the logical flow for assigning a peak in the triple bond region.
Figure 1: Decision matrix for spectral assignment in the 2100–2350 cm⁻¹ region.
Experimental Protocol: Self-Validating Systems
To ensure scientific integrity, the following protocol includes built-in validation steps to rule out artifacts and false positives.
Step 1: Environmental Control (Background Subtraction)
Atmospheric
-
Action: Purge the sample chamber with dry nitrogen (
) for 5 minutes prior to background collection. -
Validation: Verify the background spectrum is flat in the 2300–2400 cm⁻¹ region before scanning the sample.
Step 2: Sample Preparation
-
Solid Samples: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure high contact pressure to maximize the weak/medium nitrile signal.
-
Liquid Samples: If using a transmission cell, avoid solvents with triple bonds (e.g., acetonitrile) or heavy water absorption. Chloroform (
) or DCM are preferred non-polar solvents.
Step 3: Chemical Derivatization (The "Gold Standard" Validation)
If the peak identity is ambiguous, perform a micro-scale hydrolysis.
-
Reaction: Treat a small aliquot of the sample with aqueous acid/base to hydrolyze the nitrile to a carboxylic acid or amide.
-
Re-scan:
-
Result A (Confirmed Nitrile): The peak at ~2250 cm⁻¹ disappears. A new strong Carbonyl (
) peak appears at 1650–1720 cm⁻¹. -
Result B (False Positive): The peak at ~2250 cm⁻¹ remains unchanged (indicating an alkyne or other stable group).
-
Figure 2: Experimental workflow including chemical derivatization for validation.
Advanced Validation: Orthogonal Methods (Raman vs. IR)
When IR data is inconclusive—often due to symmetry reducing the dipole change—Raman spectroscopy is the required alternative.
-
The Selection Rule:
-
Application: If a peak in the 2200 cm⁻¹ region is weak in IR but very intense in Raman, it is likely an Alkyne . If it is medium/strong in IR and weak/medium in Raman, it is likely a Nitrile .
References
-
NIST Chemistry WebBook. Infrared Spectra of Acetonitrile and Benzonitrile. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][2][5][6][7][8][9][10][11][12][13][14][15]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. IR vs. Raman for Polymer Additive Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe [mdpi.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. iris.inrim.it [iris.inrim.it]
Safety Operating Guide
Personal protective equipment for handling (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Topic: Personal protective equipment for handling (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment
(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile (often a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin) presents a dual-hazard profile: chemical reactivity (nitrile/amine functionality) and pharmacological potency .
While often classified as an Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) , the presence of the nitrile moiety requires strict adherence to protocols preventing acidic hydrolysis, which can liberate Hydrogen Cyanide (HCN). Furthermore, as a chiral building block for bioactive molecules, it should be handled with Potent Compound (Band 3) containment protocols until specific toxicology data proves otherwise.
Immediate Critical Hazards:
-
Routes of Entry: Inhalation of dust/aerosols and dermal absorption.
-
Chemical Incompatibility: violent reaction with strong oxidizers; liberation of toxic gases (HCN) upon contact with strong acids.
-
Sensitization: Potential for skin and respiratory sensitization common in pyrrolidine derivatives.
The PPE Matrix: Defense in Depth
Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific physical state of the compound during your workflow.
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution State Handling (Reaction/Work-up) | Rationale & Scientific Integrity |
| Respiratory | N95 or P100 (NIOSH) / FFP3 (EN) | Fume Hood (Face velocity > 100 fpm) | Fine pharmaceutical dusts behave like aerosols. Static charge often disperses this powder unexpectedly. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Laminate / Silver Shield (if in DCM/DMSO) | Standard nitrile degrades rapidly in chlorinated solvents often used with this intermediate. |
| Ocular | Safety Goggles (Tight-fitting) | Face Shield + Goggles | Nitriles are rapidly absorbed through mucous membranes; prevent all splash contact. |
| Body | Lab Coat (Tyvek sleeves recommended) | Chemical Resistant Apron | Cotton lab coats absorb liquids, keeping the hazard against the skin. |
Operational Protocols
Protocol A: Solid Handling & Static Control
Context: This compound is an amino-nitrile salt or free base, often hygroscopic and prone to static buildup.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
-
Technique:
-
Pre-weigh the receiving vessel (flask) with solvent if possible to minimize dry transfer.
-
Use a wide-mouth funnel to prevent "dust clouds" at the flask neck.
-
Self-Validation: Wipe the exterior of the receiving flask with a damp ChemWipe before removing it from the hood to capture invisible dust residues.
-
Protocol B: Solution Handling & Permeation Defense
Context: Synthesis often involves Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Glove Permeation Logic:
-
Scenario: Dissolved in DCM.
-
Risk: DCM permeates standard nitrile gloves in <2 minutes, carrying the nitrile compound through the skin.
-
Solution: Wear a Silver Shield (Laminate) liner glove under a standard nitrile outer glove for dexterity.
-
-
Quenching/Work-up:
-
CRITICAL: Never quench reaction mixtures containing this intermediate with Strong Acids without verifying pH control.
-
Mechanism:
(Slow) vs. Potential HCN release if conditions favor elimination. -
Safe Path: Maintain pH > 7 during initial aqueous washes to keep cyanide species trapped as salts if any hydrolysis occurs.
-
Decision Logic: PPE & Emergency Response
The following diagram outlines the decision process for handling and emergency response.
Caption: Operational decision tree for PPE selection and immediate exposure response paths.
Waste Disposal & Deactivation
Improper disposal of nitrile-containing organics is a leading cause of laboratory accidents involving toxic gas release.
| Waste Stream | Protocol | Scientific Rationale |
| Solid Waste | Segregate into "Toxic Solid" bin. Double bag. | Prevents dust dispersion during waste pickup. |
| Aqueous Waste | Adjust to pH 9-10 with NaOH before disposal. | Ensures any free cyanide (if hydrolysis occurred) remains as the non-volatile |
| Organic Solvents | Non-Halogenated or Halogenated waste stream. | DO NOT mix with Acid Waste streams (e.g., Nitric/Sulfuric acid waste). |
Self-Validating Disposal Step: Before pouring aqueous waste into the drum, dip a pH strip. If pH < 7, add Sodium Carbonate until basic. This simple step prevents the "accidental gas chamber" effect in the waste room.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918537 (Vildagliptin Intermediate Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Nitriles. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Pyrrolidine-2-carbonitrile derivatives. Retrieved from [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Data). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
